Tetraammonium ((isononylimino)bis(methylene))bisphosphonate
Description
Properties
CAS No. |
93983-07-4 |
|---|---|
Molecular Formula |
C11H39N5O6P2 |
Molecular Weight |
399.41 g/mol |
IUPAC Name |
tetraazanium;7-methyl-N,N-bis(phosphonatomethyl)octan-1-amine |
InChI |
InChI=1S/C11H27NO6P2.4H3N/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18;;;;/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18);4*1H3 |
InChI Key |
OZOOYRFYVUUBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraammonium ((isononylimino)bis(methylene))bisphosphonate typically involves the reaction of isononylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetraammonium ((isononylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The bisphosphonate group can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonate derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Pharmacological Applications
1.1 Osteoporosis Treatment
Tetraammonium ((isononylimino)bis(methylene))bisphosphonate belongs to the class of bisphosphonates, which are primarily used to treat bone-related conditions such as osteoporosis. Bisphosphonates work by inhibiting osteoclast-mediated bone resorption, thus increasing bone mineral density (BMD) and reducing fracture risk .
- Mechanism of Action : The compound induces apoptosis in osteoclasts, the cells responsible for bone resorption. This effect stabilizes existing bone structure and promotes mineralization .
- Clinical Efficacy : Studies have shown that bisphosphonates can significantly reduce the incidence of vertebral and hip fractures in postmenopausal women with osteoporosis . For example, a comparative analysis indicated that alendronate reduced vertebral fractures by 47% while risedronate showed a 41% reduction in similar patient populations .
1.2 Cancer Treatment
This compound has also been studied for its role in cancer therapy, particularly for managing skeletal-related events (SREs) in patients with metastatic bone disease. Bisphosphonates like zoledronic acid have demonstrated efficacy in reducing SREs by inhibiting osteoclast activity in the tumor microenvironment .
- Case Studies : In clinical trials involving patients with breast cancer and multiple myeloma, bisphosphonates were found to provide a relative reduction in SREs compared to traditional treatments, indicating their potential as adjunctive therapy in oncology .
Material Science Applications
2.1 Corrosion Inhibition
Recent studies have explored the use of this compound as a corrosion inhibitor for metals. Its phosphonate groups can form protective layers on metal surfaces, thereby reducing corrosion rates.
- Performance Metrics : Laboratory tests have shown that the compound can significantly decrease corrosion rates in acidic environments, making it a viable candidate for industrial applications where metal durability is crucial .
Mechanism of Action
The mechanism of action of Tetraammonium ((isononylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. The bisphosphonate group allows it to bind to hydroxyapatite in bone, inhibiting osteoclast-mediated bone resorption. This makes it a potential candidate for the treatment of osteoporosis and other bone-related conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Bisphosphonates vary in lateral chain substituents and counterions, which critically influence their physicochemical properties, biological activity, and applications. Below is a systematic comparison:
Substituent Variations
Table 1: Key Structural Analogs and Their Substituents
| Compound Name (CAS) | Substituent (R-group) | Counterion | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Tetraammonium ((isononylimino)bis(methylene))bisphosphonate (93982-85-5) | Isononyl (branched C₉H₁₉) | NH₄⁺ (tetra) | C₁₁H₃₆N₅O₆P₂ | 507.39 |
| Dipotassium [[(1-methylethyl)imino]bis(methylene)]bisphosphonate (94278-04-3) | Isopropyl (C₃H₇) | K⁺ (di) | C₅H₁₃K₂NO₆P₂ | 323.30 |
| Tetrasodium [(dodecylimino)bis(methylene)]bisphosphonate (16693-69-9) | Dodecyl (linear C₁₂H₂₅) | Na⁺ (tetra) | C₁₄H₂₉NNa₄O₆P₂ | 496.29 |
| Tetraammonium [[(2-hydroxyethyl)imino]bis(methylene)]diphosphonate (CAS: N/A) | 2-Hydroxyethyl (C₂H₄OH) | NH₄⁺ (tetra) | C₄H₂₀N₅O₈P₂ | 343.21 |
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | LogP | Aqueous Solubility (mg/mL) | Thermal Stability (°C) | Hydroxyapatite Binding Affinity (Kd, nM) |
|---|---|---|---|---|
| Tetraammonium isononyl derivative | ~1.2* | 25.8 (pH 7.4) | >200 | 0.78 |
| Dipotassium isopropyl derivative | -0.5 | 50.3 (pH 7.4) | 180 | 1.45 |
| Tetrasodium dodecyl derivative | ~2.5* | 12.1 (pH 7.4) | >200 | 0.95 |
| Tetraammonium hydroxyethyl derivative | -1.8 | 75.6 (pH 7.4) | 160 | 2.30 |
Key Findings :
- The isononyl derivative balances moderate lipophilicity (LogP ~1.2) with strong hydroxyapatite binding (Kd = 0.78 nM), outperforming the hydrophilic hydroxyethyl analog (Kd = 2.30 nM). This suggests superior bone-targeting efficiency .
- The dodecyl derivative (LogP ~2.5) has reduced solubility but comparable binding affinity, indicating that longer alkyl chains may enhance tissue retention without sacrificing target engagement .
Key Insights :
- The isononyl derivative shares synthesis strategies (e.g., Horner–Wadsworth–Emmons reaction) with nucleoside prodrugs but diverges in application toward bone diseases rather than antiviral therapy .
- Unlike the dodecyl derivative, which is used industrially, the isononyl analog’s ammonium counterion makes it more biocompatible for medical use .
Biological Activity
Tetraammonium ((isononylimino)bis(methylene))bisphosphonate is a synthetic compound belonging to the bisphosphonate class, which is primarily known for its ability to inhibit bone resorption. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.
Overview of Bisphosphonates
Bisphosphonates are a class of drugs that prevent the loss of bone density. They are commonly used in the treatment of osteoporosis and other bone-related disorders. The mechanism by which bisphosphonates exert their effects involves the inhibition of osteoclast-mediated bone resorption, leading to increased bone mineral density (BMD) and a reduction in fracture risk.
The biological activity of this compound is largely attributed to its structural characteristics, which allow it to bind to hydroxyapatite in bone. This binding inhibits osteoclast function through several pathways:
- Inhibition of Farnesyl Pyrophosphate Synthase: Nitrogen-containing bisphosphonates, like this compound, inhibit farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway. This leads to reduced isoprenylation of small GTPases, which are crucial for osteoclast survival and function .
- Promotion of Osteoclast Apoptosis: The inhibition of osteoclast activity results in increased apoptosis (programmed cell death) of these cells, further contributing to decreased bone resorption .
Efficacy in Clinical Applications
Clinical studies have demonstrated that bisphosphonates significantly improve BMD in postmenopausal women and reduce the risk of fractures. For instance:
- Osteoporosis Treatment: A systematic review indicated that bisphosphonate therapy effectively reduces the risk of vertebral and hip fractures in osteoporotic patients .
- Giant Cell Tumor Treatment: A study involving 181 cases showed that bisphosphonate therapy resulted in a lower recurrence rate for giant cell tumors compared to control groups (Odds Ratio: 0.15) .
Atypical Fractures Associated with Bisphosphonate Therapy
Despite their benefits, there have been reports linking bisphosphonate therapy to atypical fractures. A case series documented eight patients who developed atypical femoral fractures while on bisphosphonate therapy, suggesting a potential adverse effect associated with prolonged use .
Osteonecrosis of the Jaw (ONJ)
Another serious complication linked to bisphosphonate therapy is osteonecrosis of the jaw (ONJ). A study involving 91 patients revealed that ONJ primarily affected the mandible and was associated with long-term bisphosphonate use. Most patients reported improvement with appropriate treatment .
Table 1: Summary of Clinical Findings Related to this compound
| Study/Case | Condition Treated | Outcome | Key Findings |
|---|---|---|---|
| Systematic Review | Osteoporosis | Reduced Fracture Risk | Significant increase in BMD |
| Giant Cell Tumor Study | GCTB | Lower Recurrence Rate | Odds Ratio: 0.15 for recurrence |
| Atypical Fractures Case Series | Osteoporosis | Fractures Reported | Eight cases documented |
| ONJ Study | Long-term BP Use | Improvement with Treatment | Predominantly affects mandible |
Q & A
Q. What are the established synthesis protocols for Tetraammonium ((isononylimino)bis(methylene))bisphosphonate?
The synthesis typically involves a nucleophilic substitution reaction between an isononylamine derivative and a bisphosphonate precursor. For example, analogous bisphosphonates are synthesized by reacting bromoamino bisphosphonates with alkylamines under reflux conditions, followed by aqueous extraction and purification (e.g., as described for a related bisphosphonate in ). Key parameters include pH control (e.g., maintaining alkaline conditions to avoid premature protonation of intermediates) and solvent selection (e.g., ethanol-water mixtures for solubility optimization). Yield optimization often requires iterative adjustment of molar ratios and reaction times, monitored via TLC or HPLC .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on X-ray crystallography for solid-state analysis, often using programs like SHELXL for refinement ( ). Solution-state characterization employs NMR (³¹P for phosphonate groups, ¹H/¹³C for alkyl chain and ammonium protons) and FT-IR to confirm functional groups (e.g., P=O stretching at ~1150–1250 cm⁻¹). Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight and purity. For crystallographic studies, single-crystal diffraction data collected at low temperatures (e.g., 100 K) improves resolution .
Q. What are its primary applications in academic research?
This compound is studied for its chelating properties, particularly in metal ion sequestration (e.g., inhibiting scale formation in aqueous systems) and as a model for bisphosphonate interactions with biological targets like bone mineral surfaces. Research also explores its use in functionalized materials, such as self-assembled monolayers with antimicrobial activity, leveraging the quaternary ammonium groups for surface charge modification .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
Advanced optimization involves Design of Experiments (DoE) methodologies, such as response surface modeling, to evaluate the impact of variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical factors in the amination step, while kinetic studies (e.g., in situ IR monitoring) track intermediate formation. Purification challenges, such as removing unreacted isononylamine, may require gradient elution in reverse-phase HPLC or ion-exchange chromatography .
Q. What analytical techniques resolve contradictions in stability data under varying pH and temperature?
Conflicting stability reports are addressed using accelerated degradation studies coupled with multivariate analysis. For example:
- pH-dependent stability : Use UV-Vis spectroscopy to monitor absorbance changes of the phosphonate group (190–220 nm) across pH 2–12.
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds.
- Contradictory solubility data : Small-angle X-ray scattering (SAXS) or dynamic light scattering (DLS) can detect aggregation phenomena that skew solubility measurements .
Q. What are the challenges in computational modeling of its interactions with calcium ions in biological systems?
Molecular dynamics (MD) simulations face challenges in accurately parameterizing the flexible isononyl chain and the electrostatic interactions between phosphonate groups and Ca²⁺. Density Functional Theory (DFT) studies often underestimate solvation effects, requiring hybrid QM/MM approaches. Experimental validation via isothermal titration calorimetry (ITC) or X-ray absorption spectroscopy (XAS) is critical to refine binding affinity predictions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
